![molecular formula C9H11F3N2O2 B2560080 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid CAS No. 1006461-93-3](/img/structure/B2560080.png)
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid” were not found, trifluoromethylpyridines have been synthesized and used as a key structural motif in active agrochemical and pharmaceutical ingredients . Additionally, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol has been synthesized using ethyl-4,4,4-trifluoromethylacetoacetate and methylhydrazine in ethanol .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Heterocyclic Chemistry
The compound's structure, similar to pyrazole derivatives, makes it a valuable building block in the synthesis of heterocyclic compounds. Pyrazoles are known for their applications in generating diverse heterocyclic frameworks, which are crucial in medicinal chemistry due to their biological activities. For instance, pyrazole derivatives have been synthesized to explore their antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. The specific chemical reactivity of such compounds facilitates the synthesis of complex molecules, potentially leading to new therapeutic agents (Gomaa & Ali, 2020; Cetin, 2020).
Biological Applications
Trifluoromethylpyrazoles, a class of compounds related to 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group on the pyrazole nucleus significantly impacts the activity profile of these compounds, suggesting their potential as novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Chemical Inhibition and Pharmacological Significance
The synthesis and exploration of pyrazoline derivatives, including those linked to 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid, have been studied for their anticancer activities. These compounds have shown significant potential in targeting various cancer types, underscoring the importance of synthetic strategies in developing new anticancer agents. The pharmacological properties of pyrazole and its derivatives make them attractive candidates for drug development, providing a rich area for further research and application (Ray et al., 2022; Sharma et al., 2021).
Safety and Hazards
The safety data sheet for 5-methyl-3-(trifluoromethyl)-1H-pyrazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-6-5-7(9(10,11)12)13-14(6)4-2-3-8(15)16/h5H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIIMKJJIBPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-7-pyridin-3-yl-3-(4-vinylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559997.png)

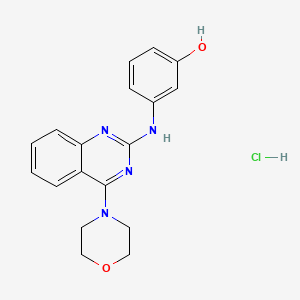
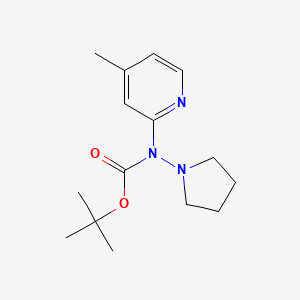
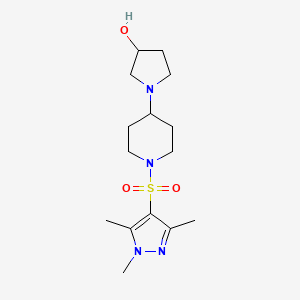
![3-[(2,6-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2560005.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide](/img/structure/B2560006.png)
![8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B2560008.png)
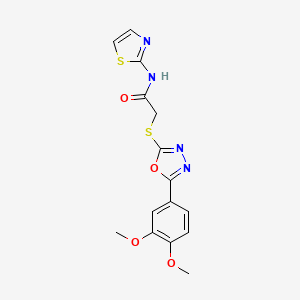
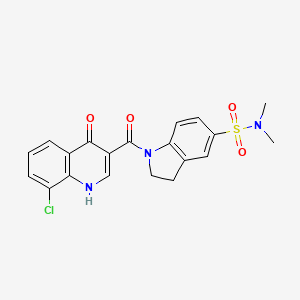
![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560015.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2560016.png)
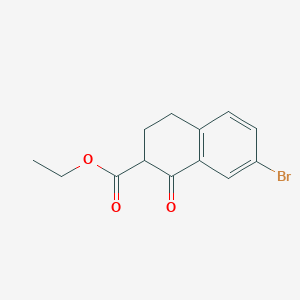
![1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2560019.png)